N-2-adamantyl-3-chloro-4-ethoxybenzamide
Description
N-2-Adamantyl-3-chloro-4-ethoxybenzamide is a benzamide derivative characterized by a unique substitution pattern. The adamantyl group at the amide nitrogen enhances lipophilicity and metabolic stability, while the 3-chloro and 4-ethoxy substituents on the benzamide ring modulate electronic and steric properties. This compound is hypothesized to exhibit bioactivity in neurological or antiviral applications due to structural similarities to known adamantyl-containing drugs (e.g., amantadine) . Its molecular weight is approximately 350.8 g/mol, with a predicted logP of 4.2, indicating moderate hydrophobicity.
Properties
IUPAC Name |
N-(2-adamantyl)-3-chloro-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2/c1-2-23-17-4-3-13(10-16(17)20)19(22)21-18-14-6-11-5-12(8-14)9-15(18)7-11/h3-4,10-12,14-15,18H,2,5-9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAUZNVNWXERDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs (Table 1) based on substituent variations and inferred properties:
Table 1: Structural and Hypothetical Property Comparison
Key Observations
Substituent Impact on Lipophilicity :
- The adamantyl group in the target compound increases logP (4.2) compared to the smaller methylphenyl (3.8) and spirocyclic (2.5) groups in analogs. This suggests superior membrane permeability but lower aqueous solubility.
Steric and Electronic Effects: The 3-chloro-4-ethoxy substitution on the benzamide ring creates a distinct electronic profile.
Biological Activity :
- Adamantyl derivatives are often associated with antiviral or dopamine receptor modulation. The spirocyclic analog () may target proteases due to its rigid conformation, while the methylphenyl analog () could exhibit anti-inflammatory effects via COX inhibition.
Synthetic Accessibility :
- Adamantyl incorporation requires specialized reagents (e.g., adamantyl halides), making the target compound synthetically more challenging than analogs with simpler alkyl/aryl groups.
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